molecular formula C8H5F3N2OS B1680632 Riluzole CAS No. 1744-22-5

Riluzole

Cat. No.: B1680632
CAS No.: 1744-22-5
M. Wt: 234.20 g/mol
InChI Key: FTALBRSUTCGOEG-UHFFFAOYSA-N
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Description

Riluzole (2-amino-6-trifluoromethoxybenzothiazole) is the first FDA-approved drug for amyotrophic lateral sclerosis (ALS), shown to prolong survival by approximately 2–3 months . Its primary mechanisms include:

  • Glutamate modulation: Inhibition of presynaptic glutamate release, enhancement of astrocytic glutamate uptake (via GLT-1 transporters), and antagonism of NMDA/AMPA receptors .
  • Sodium channel blockade: Use-dependent inhibition of voltage-gated sodium channels (VGSCs), particularly Nav1.4 and Nav1.7, reducing neuronal hyperexcitability .
  • Neuroprotection: Mitigation of oxidative stress and apoptosis in neurodegenerative models, such as MPTP-induced Parkinsonism .

This compound’s oral bioavailability is ~60%, with plasma concentrations peaking at 1–1.5 hours. Intrathecal (IT) administration achieves lower systemic exposure compared to oral delivery, suggesting compartment-specific efficacy .

Chemical Reactions Analysis

Riluzole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Treatment of Amyotrophic Lateral Sclerosis (ALS)

Efficacy and Survival Benefits

Riluzole is the only drug approved for ALS that has been shown to prolong survival. Clinical trials have demonstrated that patients treated with this compound experience an increase in median survival time. A meta-analysis of 15 studies indicated that this compound treatment resulted in a median survival increase ranging from 6 to 19 months compared to untreated patients . Specifically, the pivotal clinical trials reported a median survival extension from 11.8 to 14.8 months , with a significant reduction in the risk of death (hazard ratio = 0.80) for those receiving this compound .

Table 1: Summary of this compound Efficacy in ALS

Study TypeMedian Survival IncreaseStatistical SignificanceComments
Clinical Trials2-3 monthsSignificantPivotal studies
Real-World Evidence6-19 monthsMajority significantRetrospective and prospective studies
Meta-Analysis6-19 monthsMajority significantAggregated data from multiple studies

Potential Applications in Other Neurological Disorders

Alzheimer’s Disease

Recent exploratory clinical trials have investigated this compound's effects on Alzheimer’s disease, focusing on its neuroprotective properties and ability to modulate glutamate levels. A study indicated that this compound could slow the decline of cerebral glucose metabolism in patients with mild Alzheimer’s disease, suggesting potential benefits in preserving cognitive function . In animal models, this compound has been shown to reduce amyloid pathology and improve memory performance .

Table 2: this compound's Effects on Alzheimer’s Disease

ParameterFindings
Cerebral Glucose MetabolismSlowed decline observed
Amyloid PathologyReduction noted
Cognitive FunctionImproved memory performance in models

Chronic Pain Management

This compound has also been explored for its analgesic properties, particularly in chronic pain models. Studies have demonstrated that it may alleviate pain hypersensitivity through its action on glutamate receptors . This suggests that this compound could be beneficial in treating conditions characterized by chronic pain syndromes.

Case Studies and Real-World Evidence

Numerous case studies support the efficacy of this compound beyond controlled clinical trials. For example, a retrospective analysis involving over 900 ALS patients showed consistent survival benefits across various demographics and disease stages . Another study highlighted that early initiation of this compound treatment correlates with better outcomes, emphasizing the importance of timely intervention .

Comparison with Similar Compounds

Sodium Channel-Targeting Analogs

Riluzole derivatives modified at the 6-position (trifluoromethoxy group) have been explored to enhance use-dependent sodium channel blockade. Key findings:

Compound Substituent (Position 6) IC50 (Nav1.4, µM) Use-Dependence (TB/PB Ratio) Notes
This compound Trifluoromethoxy 56 ± 4 1.2 Reference compound
3 Trifluoromethyl 63 ± 6 1.0 Similar potency but reduced use-dependence vs. This compound
5 Isopropyl 106 ± 8 2.2 Lower potency, greater use-dependence
14 Phenoxy 24 ± 3 2.5 Higher use-dependence but 4-fold lower tonic block potency
22 Phenoxy (modified) 48 ± 2 4.0 Lowest potency but greatest use-dependence

Key Insights :

  • The trifluoromethoxy group is critical for sodium channel affinity. Its replacement (e.g., with phenoxy in Compound 14) reduces potency but improves use-dependence, a property desirable for reducing off-target effects .
  • Compound 14 emerged as a promising candidate, balancing moderate potency with enhanced frequency-dependent blocking .

Glutamate-Modulating Neuroprotective Analogs

Triazole-containing this compound hybrids and benzothiazole derivatives aim to improve neuroprotection while retaining glutamate modulation:

Compound Class Examples Neuroprotective Activity Mechanism Reference
Triazole hybrids IX, X Attenuate kainate-induced neurofilament loss Structural mimicry of this compound; enhanced MAPS assay activity
3-Substituted benzothiazolines II, III (methylthio/sulfinyl) 15–25% protection against glutamate convulsions Enhanced antiglutamatergic activity via sulfur/nitrogen substituents
Edaravone N/A Antioxidant (radical scavenging) Approved for ALS; distinct mechanism from this compound

Key Insights :

  • Edaravone, the only other FDA-approved ALS drug, complements this compound by targeting oxidative stress rather than glutamate excitotoxicity .

Compounds Targeting Alternative Pathways

  • RyR2 Inhibitors: Chloroxylenol and methyl orsellinate fully block cardiac RyR2 channels, unlike this compound, which exhibits partial inhibition. This suggests divergent binding sites or allosteric modulation .
  • TRPC5 Antagonists : TZ66127 and HC608 suppress this compound-induced Ca²⁺ responses in TRPC5-expressing cells, highlighting cross-talk between this compound’s glutamate effects and TRPC5 signaling .

Pharmacokinetic and Clinical Comparisons

  • Bioavailability : this compound prodrugs (e.g., dipeptide conjugates) improve stability but face rapid conversion to this compound in vivo, limiting advantages .

Biological Activity

Riluzole is a benzothiazole derivative primarily known for its neuroprotective properties, particularly in the treatment of amyotrophic lateral sclerosis (ALS). Its biological activity extends beyond neuroprotection, showing potential in cancer therapy and anti-parasitic effects. This article delves into the various mechanisms through which this compound exerts its effects, supported by research findings, case studies, and data tables.

This compound's pharmacological profile includes several mechanisms that contribute to its biological activity:

  • Inhibition of Glutamate Release : this compound reduces the release of glutamate, an excitatory neurotransmitter implicated in neurodegeneration. This action helps protect motor neurons from excitotoxicity, a key factor in ALS progression .
  • Modulation of Sodium Channels : The compound inactivates voltage-dependent sodium channels, which may alter neuronal excitability and contribute to its neuroprotective effects .
  • Impact on Metabolic Pathways : this compound influences metabolic processes by reducing the expression of glucose transporter GLUT3 in glioblastoma cells. This reduction leads to decreased glucose uptake and affects cellular metabolism .
  • Antineoplastic Properties : Recent studies indicate that this compound can induce apoptosis in various cancer cell lines, including cisplatin-resistant lung cancer cells. It has shown synergistic effects when combined with other anti-cancer agents .

Clinical Efficacy in ALS

This compound is the only FDA-approved drug that prolongs survival in ALS patients. A comprehensive analysis of multiple clinical trials reveals the following findings:

Dosage (mg/day) Survival Rate (%) P-value
Placebo50.4-
5055.30.044
10056.80.002
20057.80.0004

The survival advantage was particularly notable at higher doses, with a significant dose-response relationship established (p = 0.041) across treatment groups .

Case Studies

Several case studies provide real-world evidence of this compound's effectiveness:

  • Stage-Dependent Efficacy : In one study involving 959 participants, those receiving 100 mg/day of this compound spent significantly longer in stage 4 ALS compared to placebo (hazard ratio [HR] = 0.55) .
  • Long-term Survival Benefits : A meta-analysis indicated that patients treated with this compound had a median survival increase of 6 to 19 months compared to those not treated with the drug .

Anti-Cancer Activity

This compound's potential as an anti-cancer agent has been explored extensively:

  • Cell Death Induction : this compound has been shown to effectively induce cell death in various cancer types, including melanoma and triple-negative breast cancer, especially when used in combination with other therapies .
  • Mechanistic Insights : The drug's ability to modulate metabolic pathways and induce apoptosis highlights its potential as a novel therapeutic option for resistant cancer forms .

Anti-Parasitic Effects

Recent studies have also identified this compound as a potential treatment against Entamoeba histolytica, demonstrating significant reductions in amoeba viability and alterations in cellular structures indicative of apoptosis-like cell death . The compound showed a high affinity for antioxidant enzymes within the parasite, suggesting a novel mechanism for its anti-parasitic action.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing clinical trials to evaluate riluzole’s efficacy in ALS?

  • Answer : Use randomized controlled trials (RCTs) with stratified randomization based on disease onset (bulbar vs. limb) to account for heterogeneity in progression . Primary endpoints should include tracheostomy-free survival (pooled hazard ratios), while secondary endpoints may focus on functional scales (e.g., ALSFRS-R) and safety profiles. Ensure blinding and placebo controls to minimize bias .

Q. How is this compound’s survival benefit quantified in ALS clinical trials?

  • Answer : Survival analysis employs Kaplan-Meier curves and Cox proportional hazards models to calculate hazard ratios (HR). Meta-analyses of RCTs show a median survival increase of ~3 months (11.8 vs. 14.8 months with this compound 100 mg/day) and a 9% absolute improvement in 1-year survival probability .

Q. What are the primary mechanisms of action proposed for this compound in neurodegenerative models?

  • Answer : this compound modulates glutamatergic neurotransmission by inhibiting presynaptic glutamate release and enhancing astrocytic uptake. Preclinical studies also suggest antioxidant properties, though this mechanism is less validated in human ALS .

Q. How should researchers address conflicting data on this compound’s impact on muscle strength in ALS?

  • Answer : Discrepancies arise from trial heterogeneity (e.g., patient age, disease stage). Use subgroup analyses to isolate effects in limb-onset vs. bulbar-onset cohorts. Functional measures (e.g., manual muscle testing) should be standardized across studies .

Q. What safety monitoring protocols are critical in this compound trials?

  • Answer : Regularly assess liver function (ALT/AST levels), as this compound increases the risk of elevated transaminases (3-fold higher vs. placebo). Implement stopping rules for ALT >5x ULN .

Advanced Research Questions

Q. How can researchers reconcile heterogeneity in this compound trial outcomes when pooling data for meta-analysis?

  • Answer : Apply random-effects models to account for variability in patient populations (e.g., advanced-stage vs. early-stage ALS). Sensitivity analyses should exclude outliers, such as trials with older cohorts, to assess robustness .

Q. What statistical approaches validate this compound’s dose-response relationship in ALS?

  • Answer : Dose-ranging studies (50 mg, 100 mg, 200 mg/day) use log-rank tests and Cox regression to compare survival curves. The 100 mg dose is optimal, balancing efficacy (HR 0.84) with tolerability .

Q. How does this compound’s pharmacokinetic profile influence CNS bioavailability in spinal cord injury (SCI) models?

  • Answer : Preclinical studies in dogs show this compound accumulates in spinal cord tissue at ~20% of plasma concentrations after oral administration. Intrathecal delivery may enhance bioavailability but requires safety validation .

Q. What translational challenges arise when extrapolating this compound’s neuroprotective effects from animal models to human trials?

  • Answer : Rodent SCI models show this compound improves histopathological sparing and motor function, but human trials report modest clinical benefits. Differences in injury mechanisms and pharmacokinetics necessitate adaptive trial designs with biomarker-driven endpoints .

Q. How can post-hoc analyses of this compound trials inform long-term survival modeling?

  • Answer : Weibull and Gompertz extrapolation of RCT data predict this compound extends survival beyond 18–21 months (e.g., 25.44 vs. 17.98 months in placebo). However, caution is needed due to limited follow-up data .

Q. What combination therapies are being explored to enhance this compound’s efficacy in ALS?

  • Answer : Synergistic approaches target glutamate excitotoxicity (e.g., ceftriaxone), oxidative stress (edaravone), and neuroinflammation (masitinib). Phase II/III trials require factorial designs to isolate combination effects .

Q. Methodological Notes

  • Data Collection : Prioritize time-to-event outcomes (survival, tracheostomy) over surrogate markers. Use validated scales (ALSFRS-R) for functional assessments .
  • Conflict Resolution : Address contradictions (e.g., muscle strength outcomes) through stratified randomization and meta-regression .
  • Ethical Considerations : Ensure informed consent protocols for vulnerable populations (e.g., advanced ALS) and transparent reporting of adverse events .

Properties

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALBRSUTCGOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3045192
Record name 6-(Trifluoromethoxy)-2-Benzothiazolamine
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Molecular Weight

234.20 g/mol
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Physical Description

Solid
Record name Riluzole
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Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L
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CAS No.

1744-22-5
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Melting Point

119 °C
Record name Riluzole
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Synthesis routes and methods I

Procedure details

A solution of 77 g of bromine in 220 ml of acetic acid is added drop by drop, in a period of one hour, to a solution of 84 g of 4-trifluoromethoxy-aniline and 187 g of potassium thiocyanate in 500 ml of acetic acid. The mixture is stirred overnight at the ambient temperature. The reaction mixture is then poured into 2 liters of water. The resulting mixture is cooled in an icebath and neutralized by addition of ammonia. The insoluble material is separated by filtration, washed with water, then recrystallized in an ethanol-water mixture (50--50). 77 g of 2-amino-6-trifluoromethoxy-benzothiazole, which melts at 119° C., are thus obtained.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Name
potassium thiocyanate
Quantity
187 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 4-trifluoromethoxyaniline (Aldrich, 4.83 g, 30 mmol) in 50 mL of AcOH, was added KSCN (Aldrich, 11.64 g, 120 mmol). After the mixture was stirred for 30 min, a solution of bromine (Aldrich, 1.55 mL, 30 mmol) in 20 mL of AcOH was added over 30 min period, and the resulting reaction mixture was stirred overnight. The mixture was diluted with ice/water, brought to pH 8 with conc. NH4OH. The mixture extracted 3× with EtOAc (300 mL). The organic layers were washed twice with a brine solution (300 mL), dried over Na2SO4 and concentrated. The residue was purified by chromatography (40%-45% EtOAc/Hexanes) to give 6.0 g (85%) of product.
Quantity
4.83 g
Type
reactant
Reaction Step One
Name
KSCN
Quantity
11.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods III

Procedure details

To a mixture of 4-trifluoromethoxyaniline (2.07 mmol) and ammonium thiocyanate (2 mmol) in acetonitrile, is added benzyltrimethylammonium tribromide, at room temperature. The reaction is left to proceed while stirring at room temperature for 24 hours; it is then neutralised with NaHCO3 and extracted with CH2Cl2. The combined organic extracts are washed with H2O, dried over Na2SO4, filtered and then evaporated under vacuum. The crude product is purified by chromatography through silica, eluting with petroleum ether/AcOEt (1:1), and a solid obtained that is recrystallised from hexane/ethyl ether to give 2-amino-6-(trifluoromethoxy)-benzothiazole as pale yellow flakes, with a yield of 80%.
Quantity
2.07 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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